1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-METHYLPHENOXY)-1-ETHANONE
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Overview
Description
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of Ethanone Bridge: The benzimidazole derivative is then reacted with an appropriate halogenated ethanone compound to introduce the ethanone bridge.
Introduction of Phenoxy Group: Finally, the phenoxy group is introduced through a nucleophilic substitution reaction using a suitable phenol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced ethanone derivatives.
Scientific Research Applications
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-METHYLPHENOXY)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity and selectivity towards its targets. Overall, the compound’s effects are mediated through its ability to modulate biological pathways and processes.
Comparison with Similar Compounds
- 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-METHYLPHENOXY)-1-ETHANONE
- 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-CHLOROPHENOXY)-1-ETHANONE
- 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE
Comparison: Compared to these similar compounds, 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(2-METHYLPHENOXY)-1-ETHANONE is unique due to the presence of the 2-methylphenoxy group. This structural feature may influence its chemical reactivity, biological activity, and overall properties, making it a distinct molecule with specific applications and potential advantages.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-6-2-5-9-15(12)20-10-16(19)18-11-17-13-7-3-4-8-14(13)18/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQICLDUOXDQGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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